Methylestradiol

Description

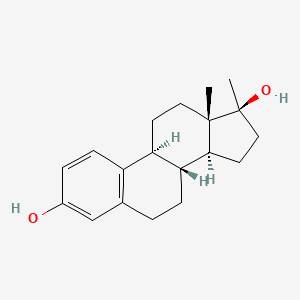

Structure

2D Structure

3D Structure

Properties

CAS No. |

302-76-1 |

|---|---|

Molecular Formula |

C19H26O2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h4,6,11,15-17,20-21H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 |

InChI Key |

JXQJDYXWHSVOEF-GFEQUFNTSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)O |

Other CAS No. |

302-76-1 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

17 alpha-methylestradiol 17-methylestradiol 17-methylestradiol hemihydrate 17-methylestradiol hydrate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of 17α-Methylestradiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of 17α-methylestradiol, a synthetic estrogenic steroid. The document details the underlying chemical principles, step-by-step experimental protocols, and methods for purification and analysis. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

17α-methylestradiol is a synthetic derivative of estradiol (B170435), an endogenous estrogen. The introduction of a methyl group at the 17α-position enhances the metabolic stability and oral bioavailability of the compound compared to its natural counterpart, estradiol.[1][2] Due to these improved pharmacokinetic properties, 17α-methylestradiol has been a subject of interest in endocrine studies and for potential therapeutic applications, including hormone replacement therapy and as a component in contraceptive formulations.[1][2]

This guide outlines a common and effective method for the synthesis of 17α-methylestradiol, starting from the readily available steroid precursor, estrone (B1671321). The primary transformation involves a nucleophilic addition of a methyl group to the 17-keto functional group of estrone, followed by purification to isolate the desired 17α-methylestradiol isomer.

Chemical Synthesis

The synthesis of 17α-methylestradiol is most commonly achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds. In this reaction, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), acts as a nucleophile and attacks the electrophilic carbonyl carbon at the C-17 position of estrone.

Reaction Scheme:

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. The stereoselectivity of the addition generally favors the formation of the 17α-methyl, 17β-hydroxyl product due to steric hindrance from the steroid's polycyclic structure.

Experimental Protocol: Synthesis of 17α-Methylestradiol from Estrone

This protocol describes the synthesis of 17α-methylestradiol via the Grignard reaction with methylmagnesium bromide.

Materials:

-

Estrone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve estrone (1.0 equivalent) in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane (B92381):ethyl acetate (B1210297) (e.g., 7:3 v/v).

-

Quenching: Once the reaction is complete (as indicated by the consumption of estrone), cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product from the synthesis will contain the desired 17α-methylestradiol, unreacted starting material, and potentially the 17β-methyl isomer as a minor byproduct. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Experimental Protocol: Column Chromatography

Materials:

-

Silica (B1680970) gel (60 Å, 230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collection tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a mobile phase of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 10% ethyl acetate) and gradually increasing the concentration of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product. Combine the pure fractions.

-

Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the partially purified 17α-methylestradiol.

Experimental Protocol: Recrystallization

Materials:

-

Partially purified 17α-methylestradiol

-

Ethanol (B145695) or a mixture of acetone (B3395972) and hexane

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the partially purified 17α-methylestradiol in a minimal amount of hot ethanol (or acetone).

-

Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For further crystallization, place the flask in an ice bath. If using an acetone/hexane system, add hexane as an anti-solvent to the acetone solution until turbidity is observed, then heat to re-dissolve and cool slowly.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum to obtain pure 17α-methylestradiol.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of 17α-methylestradiol. Note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Starting Material | Product | Expected/Typical Value |

| Synthesis | |||

| Molecular Weight | Estrone: 270.37 g/mol | 17α-Methylestradiol: 286.41 g/mol | - |

| Molar Ratio | Estrone : CH₃MgBr | - | 1 : 1.2 |

| Reaction Yield (Crude) | - | Crude Product | 85-95% |

| Purification | |||

| Recovery from Chromatography | Crude Product | Partially Purified Product | 70-85% |

| Recovery from Recrystallization | Partially Purified Product | Pure 17α-Methylestradiol | 80-90% |

| Final Product | |||

| Overall Yield | Estrone | Pure 17α-Methylestradiol | 50-70% |

| Purity (by HPLC) | - | Pure 17α-Methylestradiol | >98% |

| Melting Point | - | Pure 17α-Methylestradiol | ~190 °C[2] |

Mandatory Visualizations

Signaling Pathway

17α-methylestradiol, as an estrogen, primarily exerts its biological effects by binding to and activating estrogen receptors (ERα and ERβ). This initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways, ultimately leading to changes in gene expression and cellular function.

References

An In-depth Technical Guide on the Binding Affinity of Methylestradiol to Estrogen Receptors α and β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of methylestradiol for the two primary estrogen receptor subtypes, ERα and ERβ. The document summarizes quantitative binding data, presents detailed experimental methodologies for affinity determination, and visualizes key biological and experimental processes.

Quantitative Binding Affinity Data

This compound, a synthetic derivative of estradiol (B170435), exhibits a significant binding affinity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ). The affinity is typically quantified and compared to the endogenous ligand, 17β-estradiol. The most commonly reported metric for this comparison is the Relative Binding Affinity (RBA), which expresses the potency of a test compound relative to estradiol (whose RBA is set to 100%).

The table below summarizes the available quantitative data for the binding of this compound to ERα and ERβ.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) |

| This compound | ERα | 70 |

| ERβ | 44 | |

| 17β-Estradiol (Reference) | ERα | 100 |

| ERβ | 100 |

Data sourced from comparative studies on estrogen receptor ligands.

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to ERα and ERβ is determined using in vitro competitive radioligand binding assays. The following protocol provides a comprehensive methodology for conducting such an assay.

Objective: To determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.

Materials:

-

Receptor Source: Rat uterine cytosol, which is rich in estrogen receptors.

-

Radioligand: [³H]-17β-estradiol.

-

Test Compound: this compound.

-

Reference Compound: Unlabeled 17β-estradiol.

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.

-

Hydroxylapatite (HAP) slurry: For separating bound from free radioligand.

-

Scintillation fluid.

-

Glass test tubes.

-

Centrifuge and ultracentrifuge.

-

Scintillation counter.

Methodology:

-

Preparation of Rat Uterine Cytosol: a. Uteri are obtained from ovariectomized female rats (7-10 days post-ovariectomy) to minimize endogenous estrogen levels. b. The uteri are homogenized in ice-cold TEDG buffer. c. The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction. d. The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant), which contains the estrogen receptors.[1] e. The protein concentration of the cytosol is determined using a suitable protein assay.

-

Competitive Binding Assay: a. A single, saturating concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM) is added to a series of test tubes. b. Increasing concentrations of unlabeled this compound (the competitor) are added to the tubes. A parallel set of tubes with unlabeled 17β-estradiol is prepared as a reference standard. c. Control tubes are included to measure total binding (only radioligand and cytosol) and non-specific binding (radioligand, cytosol, and a 100-fold excess of unlabeled 17β-estradiol). d. The prepared rat uterine cytosol (50-100 µg of protein per tube) is added to each tube.[1] e. The tubes are incubated, typically overnight at 4°C, to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: a. Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. b. The tubes are vortexed and incubated on ice for a short period. c. The HAP is pelleted by centrifugation, and the supernatant containing the unbound radioligand is discarded. d. The HAP pellet is washed multiple times with assay buffer to remove any remaining free radioligand.

-

Quantification: a. Scintillation fluid is added to each tube containing the HAP pellet. b. The radioactivity, representing the amount of bound [³H]-17β-estradiol, is measured using a scintillation counter.

-

Data Analysis: a. The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. b. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. c. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis. d. The Relative Binding Affinity (RBA) is calculated using the following formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of this compound) x 100

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways of ERα and ERβ and the experimental workflow for the competitive binding assay.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolic Stability of Methylestradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolic stability of methylestradiol (17α-methylestradiol). Due to a scarcity of direct quantitative pharmacokinetic data for this compound, this guide leverages data from the structurally similar and well-studied synthetic estrogen, ethinylestradiol, to provide a predictive assessment. The document details the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this compound, emphasizing the structural basis for its enhanced metabolic stability compared to endogenous estradiol (B170435). Detailed experimental protocols for in vitro and in vivo pharmacokinetic studies, along with modern analytical methodologies for quantification, are provided to support further research in this area. Additionally, this guide includes visualizations of the presumed metabolic pathways and a typical experimental workflow, rendered using the Graphviz DOT language, to facilitate a deeper understanding of the compound's biological fate and the methodologies used to study it.

Introduction

This compound (17α-methylestradiol) is a synthetic estrogen that is structurally analogous to the endogenous hormone 17β-estradiol. It is also known to be an active metabolite of several androgenic anabolic steroids, including methyltestosterone (B1676486) and metandienone, contributing to their estrogenic side effects.[1] The key structural feature of this compound is the presence of a methyl group at the 17α position of the steroid nucleus. This modification sterically hinders the oxidation of the 17β-hydroxyl group, a primary route of inactivation for endogenous estradiol.[1] This structural characteristic confers significantly greater metabolic stability and oral potency to this compound compared to its parent compound, estradiol.[1]

Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for several reasons. For researchers in endocrinology and pharmacology, it provides insights into structure-activity relationships of steroidal compounds. For drug development professionals, this knowledge is essential for assessing the potential for drug-drug interactions, predicting in vivo efficacy and duration of action, and understanding off-target effects of related compounds.

This guide aims to consolidate the available information on the pharmacokinetics and metabolic stability of this compound, provide detailed methodologies for its study, and offer predictive insights based on closely related compounds.

Pharmacokinetics

Direct and comprehensive pharmacokinetic data for this compound in humans is limited in the public domain. Therefore, to provide a quantitative perspective, the pharmacokinetic parameters of ethinylestradiol, a synthetic estrogen with a similar 17α-alkynyl substitution that also confers high metabolic stability, are presented as a proxy. It is important to note that while the general pharmacokinetic behavior is expected to be similar, there may be quantitative differences between the two compounds.

Absorption

Following oral administration, this compound is expected to be rapidly and well-absorbed from the gastrointestinal tract. The oral bioavailability of its analogue, ethinylestradiol, is approximately 40-60%, with significant inter-individual variability.[2][3] This incomplete bioavailability is primarily due to extensive first-pass metabolism in the gut wall and liver.[4] Given its structural similarities, the oral bioavailability of this compound is likely to be in a comparable range.

Distribution

Once in systemic circulation, this compound is expected to be extensively bound to plasma proteins. Steroid hormones typically bind to albumin and sex hormone-binding globulin (SHBG).[5] For ethinylestradiol, the unbound fraction in plasma is low, around 1-2%, with the majority bound to albumin.[6] It is anticipated that this compound will exhibit a similar high degree of plasma protein binding. The volume of distribution for ethinylestradiol is relatively large, suggesting distribution into various tissues.[2]

Metabolism

The enhanced metabolic stability of this compound is its defining pharmacokinetic feature. The 17α-methyl group prevents oxidation to the less active estrone (B1671321) equivalent, a major metabolic pathway for estradiol.[1] However, this compound is still subject to metabolism, primarily through aromatic hydroxylation of the A-ring by cytochrome P450 (CYP) enzymes, followed by methylation.[7][8]

The primary metabolic pathway is likely to involve:

-

Hydroxylation: CYP enzymes, particularly CYP3A4 and to a lesser extent CYP2C9, are known to hydroxylate ethinylestradiol at the 2- and 4-positions of the aromatic A-ring.[8][9] It is highly probable that this compound is also a substrate for these enzymes, leading to the formation of 2-hydroxy-methylestradiol and 4-hydroxy-methylestradiol.

-

Methylation: The resulting catechol metabolites can then be methylated by catechol-O-methyltransferase (COMT) to form 2-methoxy-methylestradiol and 4-methoxy-methylestradiol.[7]

-

Conjugation: The parent compound and its metabolites can also undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[4]

Excretion

The metabolites of this compound are expected to be primarily excreted in the urine and feces as glucuronide and sulfate (B86663) conjugates.[10] The elimination half-life of ethinylestradiol is in the range of 15-24 hours after oral administration, leading to its suitability for once-daily dosing.[11] Given its metabolic stability, this compound is likely to have a similarly long elimination half-life.

Quantitative Pharmacokinetic Parameters (Inferred from Ethinylestradiol)

The following table summarizes the key pharmacokinetic parameters for ethinylestradiol, which can be used as an estimate for this compound.

| Parameter | Value (for Ethinylestradiol) | Reference(s) |

| Oral Bioavailability | ~42% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [11] |

| Plasma Protein Binding | >98% (primarily to albumin) | [6] |

| Apparent Volume of Distribution | Similar to norethindrone | [2] |

| Elimination Half-life (t½) | ~7.7 - 24 hours | [11] |

| Apparent Oral Clearance | ~1002 ± 398 ml/hr/kg |

Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a critical parameter in drug development. The 17α-methyl group of this compound significantly enhances its metabolic stability compared to estradiol by blocking the primary site of metabolic inactivation.[1]

In vitro studies are essential for quantitatively assessing metabolic stability. The most common methods involve incubating the test compound with liver-derived systems that contain the primary drug-metabolizing enzymes.

-

Liver Microsomes: These preparations contain the majority of the CYP450 enzymes responsible for phase I metabolism. Incubating this compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) allows for the determination of the rate of disappearance of the parent compound.

-

Hepatocytes: Intact liver cells contain both phase I and phase II metabolic enzymes and can provide a more comprehensive picture of a compound's metabolic fate.

The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). These values can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a typical procedure to determine the in vitro metabolic stability of this compound.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Prepare working solutions by diluting the stock solution in the incubation buffer.

-

Incubation: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, this compound working solution, and human liver microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life can be calculated as t½ = 0.693/k.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for an in vivo pharmacokinetic study of orally administered this compound in rats.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (female, ovariectomized to reduce endogenous estrogen levels)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimatization and Preparation: Allow rats to acclimatize to the housing conditions. Ovariectomize the rats at least one week prior to the study. Fast the animals overnight before dosing.

-

Dosing: Administer a single oral dose of this compound in the selected vehicle via oral gavage.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[11]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance.

Analytical Method for Quantification in Plasma

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in biological matrices.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Pre-treatment: To a plasma sample, add an internal standard (e.g., a deuterated analogue of this compound).

-

Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Parameters:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium (B1175870) formate.

-

Ionization: Employ electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound. Derivatization with reagents like dansyl chloride can enhance ionization efficiency.[3]

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.

Visualizations

Presumed Metabolic Pathway of this compound

Caption: Presumed metabolic pathway of this compound.

Experimental Workflow for Oral Pharmacokinetic Study

Caption: General experimental workflow for an oral pharmacokinetic study.

Conclusion

This compound's unique structural feature, the 17α-methyl group, confers a high degree of metabolic stability, making its pharmacokinetic profile distinct from that of endogenous estradiol. While direct quantitative pharmacokinetic data for this compound remains sparse, a comprehensive understanding of its likely ADME properties can be inferred from its structure and from data on the closely related compound, ethinylestradiol. This technical guide provides a framework for researchers and drug development professionals to approach the study of this compound, from predicting its metabolic fate to providing detailed experimental protocols for its characterization. Further research is warranted to establish the definitive pharmacokinetic parameters of this compound and to fully elucidate its metabolic pathways.

References

- 1. Pharmacokinetics of ovarian steroids in Sprague-Dawley rats after acute exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pan.olsztyn.pl [pan.olsztyn.pl]

- 3. Comparative pharmacokinetics of levonorgestrel and ethinyloestradiol following intravenous, oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen (medication) - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The secretion and metabolic clearance rates of oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and effects of 17beta-estradiol and progesterone implants in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Methylestradiol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen and an active metabolite of several anabolic steroids.[1] Its bioactivity is primarily mediated through interactions with estrogen receptors (ERs), key regulators of gene expression in various tissues. Understanding the in vitro characteristics of this compound is crucial for elucidating its mechanism of action, predicting its physiological and pathological effects, and assessing its potential as a therapeutic agent or endocrine disruptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's bioactivity, with a focus on its receptor binding affinity, transactivation potential, and effects on cell proliferation. Detailed experimental protocols and data summaries are presented to aid researchers in the evaluation of this and similar compounds.

Data Presentation

Table 1: Estrogen Receptor Binding Affinity of this compound

The binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is a critical determinant of its biological activity. The following table summarizes the relative binding affinity (RBA) of this compound compared to the endogenous ligand, 17β-estradiol.

| Compound | ERα RBA (%) | ERβ RBA (%) | Reference Compound |

| 17β-Estradiol | 100 | 100 | 17β-Estradiol |

| This compound | 70 | 44 | 17β-Estradiol |

Data sourced from publicly available information.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the receptor.

Materials:

-

Rat uterine cytosol (as a source of ERα and ERβ)

-

[3H]-17β-estradiol

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in the assay buffer.

-

Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

Incubation: Incubate the tubes at 4°C for 16-20 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds the receptor-ligand complexes.

-

Washing: Centrifuge the tubes, discard the supernatant containing the free radioligand, and wash the HAP pellet with assay buffer to remove any remaining unbound ligand. Repeat the wash steps as necessary.

-

Quantification: Add scintillation cocktail to the HAP pellet, vortex, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [3H]-17β-estradiol bound against the log concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Figure 1. Workflow for a competitive estrogen receptor binding assay.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to activate the transcriptional activity of estrogen receptors. It utilizes a host cell line engineered to express one or both ER subtypes and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

Materials:

-

A suitable cell line (e.g., MCF-7, T47D, or a transfected cell line like HeLa or HEK293)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

17β-Estradiol (positive control)

-

Reporter lysis buffer

-

Luciferase substrate

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with a medium containing serial dilutions of the test compound or the positive control. Include a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation, gene transcription, and reporter protein expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add reporter lysis buffer to each well.

-

Luminometry: Transfer the cell lysate to a luminometer plate, add the luciferase substrate, and measure the light output.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Figure 2. Workflow for an estrogen-responsive reporter gene assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product.

Materials:

-

Estrogen-responsive cell line (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a low density and allow them to attach.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include appropriate controls (vehicle and a known inhibitor/stimulator of proliferation).

-

Incubation: Incubate the cells for a period of 3 to 7 days, allowing for multiple cell divisions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to determine the GI50 value (the concentration that inhibits cell growth by 50%).

Figure 3. Workflow for an MTT cell proliferation assay.

Signaling Pathways

This compound, as an estrogen, is expected to exert its effects primarily through the classical estrogen signaling pathway. This involves binding to and activating ERα and ERβ, which are ligand-activated transcription factors.

Upon binding this compound, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The receptor-ligand complex then translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.

Key downstream target genes of estrogen receptor activation in estrogen-responsive tissues include the progesterone (B1679170) receptor (PR) and pS2 (trefoil factor 1), both of which are commonly used as markers of estrogenic activity. The upregulation of these genes can lead to a cascade of cellular events, including cell cycle progression and proliferation.

Figure 4. Classical signaling pathway of this compound.

Conclusion

The in vitro characterization of this compound's bioactivity reveals its function as a potent estrogen. Its ability to bind to both ERα and ERβ, albeit with a lower affinity than 17β-estradiol, and subsequently activate the transcription of estrogen-responsive genes, underscores its estrogenic potential. The provided experimental protocols offer a robust framework for the detailed investigation of this compound and other compounds with suspected estrogenic activity. Further research is warranted to fully elucidate the specific downstream signaling events and the full spectrum of its effects on different cell types, which will be critical for a comprehensive understanding of its pharmacological and toxicological profile.

References

Methylestradiol: An In-depth Technical Guide on its Role as an Active Metabolite of Methyltestosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methylestradiol, an active and estrogenic metabolite of the synthetic androgen, methyltestosterone (B1676486). The biotransformation of methyltestosterone, primarily through the action of aromatase (CYP19A1), is a critical consideration in the pharmacological profiling of this widely used anabolic steroid. This document details the biosynthesis and metabolism of this compound, its biological activity with a focus on estrogen receptor interaction, and the analytical methodologies for its detection and quantification. The guide also addresses the conflicting evidence regarding methyltestosterone's role as both a substrate and a competitive inhibitor of aromatase. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology, endocrinology, and drug development.

Introduction

Methyltestosterone (17α-methyl-androst-4-en-17β-ol-3-one) is a synthetic derivative of testosterone (B1683101), notable for its oral bioavailability due to the presence of a methyl group at the C17α position, which sterically hinders first-pass metabolism. While primarily recognized for its androgenic and anabolic effects, a significant aspect of methyltestosterone's pharmacological profile is its conversion to the potent estrogen, 17α-methylestradiol. This biotransformation is responsible for the estrogenic side effects often observed with methyltestosterone administration, such as gynecomastia and fluid retention.[1][2] Understanding the dynamics of this conversion and the biological activity of this compound is crucial for a complete assessment of methyltestosterone's effects and for the development of new androgenic therapies with improved safety profiles.

Biosynthesis and Metabolism of this compound from Methyltestosterone

The primary pathway for the formation of this compound from methyltestosterone is through the process of aromatization, catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily, specifically CYP19A1.[3] This enzyme complex is responsible for the conversion of androgens to estrogens by aromatizing the A-ring of the steroid.[3]

However, the role of methyltestosterone as a substrate for aromatase is a subject of conflicting reports in the scientific literature.

Evidence for Aromatization:

Several sources indicate that methyltestosterone is efficiently aromatized to this compound, and this conversion is the basis for its estrogenic side effects.[2] This is supported by in vivo observations of estrogenic effects in individuals administered methyltestosterone.

Evidence for Aromatase Inhibition:

Conversely, some in vitro studies have demonstrated that 17α-methyltestosterone acts as a competitive inhibitor of aromatase.[1][4] One study reported a Ki (inhibitory constant) of 0.6 µM for methyltestosterone's inhibition of aromatase.[1] This suggests that methyltestosterone can bind to the active site of aromatase and prevent the conversion of other androgens to estrogens. It is possible that both processes occur, with the balance between substrate conversion and competitive inhibition depending on various factors such as substrate concentration and the specific cellular environment.

Other Metabolic Pathways of Methyltestosterone

Besides aromatization, methyltestosterone undergoes several other metabolic transformations in the body. These include hydroxylation at various positions (C2, C4, C6) and reduction of the A-ring.[5] The major metabolites are often excreted in the urine as glucuronide and sulfate (B86663) conjugates.

Biological Activity of this compound

This compound is a potent estrogen that exerts its effects primarily through binding to and activating estrogen receptors (ERs), ERα and ERβ. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes. This signaling cascade mediates a wide range of physiological effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of methyltestosterone with aromatase and the binding affinity of this compound for estrogen receptors.

Table 1: Interaction of Methyltestosterone with Aromatase

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) | 0.6 µM | [1] |

| Km (as a substrate) | Data not available | |

| Vmax (as a substrate) | Data not available |

Table 2: Estrogen Receptor Binding Affinity of this compound

| Ligand | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| 17α-Methylestradiol | ERα | 70 | [6] |

| 17α-Methylestradiol | ERβ | 44 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a metabolite of methyltestosterone.

In Vitro Aromatase Assay using Human Placental Microsomes

This protocol is adapted from established methods to determine the aromatization of androgens.

Objective: To measure the conversion of methyltestosterone to this compound by human placental aromatase in vitro.

Materials:

-

Human placental microsomes

-

Methyltestosterone

-

NADPH

-

Phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and methyltestosterone in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of NADPH.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold ethyl acetate.

-

Add an internal standard.

-

Vortex vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.

In Vivo Uterotrophic Bioassay in Rats

This assay is a standard method to assess the estrogenic activity of a compound.

Objective: To determine the in vivo estrogenic activity of this compound.

Animal Model: Immature female Sprague-Dawley rats (e.g., 21 days old).

Procedure:

-

House the animals in controlled conditions with access to food and water ad libitum.

-

Divide the animals into groups: vehicle control, positive control (e.g., estradiol), and test groups receiving different doses of this compound.

-

Administer the test compounds or vehicle daily for three consecutive days via subcutaneous injection or oral gavage.

-

On the fourth day, euthanize the animals and carefully dissect the uteri, freeing them from fat and connective tissue.

-

Record the wet weight of each uterus.

-

Calculate the mean uterine weight for each group and compare it to the control group to determine if there is a statistically significant increase.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma samples.

Objective: To measure the concentration of this compound in plasma samples.

Procedure:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., deuterated this compound).

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Perform liquid-liquid extraction of the supernatant with a solvent such as methyl tert-butyl ether (MTBE).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile with additives like formic acid or ammonium (B1175870) fluoride.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

Conclusion

This compound is a biologically active metabolite of methyltestosterone, contributing significantly to the latter's estrogenic effects. The biotransformation, mediated by aromatase, is a key event that must be considered in the pharmacological evaluation of methyltestosterone and its derivatives. The conflicting reports on whether methyltestosterone acts as a substrate or an inhibitor of aromatase highlight the need for further research to elucidate the precise kinetics and regulatory mechanisms of this interaction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the complex pharmacology of methyltestosterone and the role of its estrogenic metabolite, this compound. Such studies are essential for the development of safer and more effective androgenic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyltestosterone - Wikipedia [en.wikipedia.org]

- 3. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A further insight on methyltestosterone metabolism: new evidences from in vitro and in vivo experiments. | Semantic Scholar [semanticscholar.org]

- 6. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

Structure-Activity Relationship of C17α-Methylated Estrogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The steroid nucleus of estrogen has been a foundational scaffold for the development of a wide array of therapeutic agents. Modifications at various positions of the steroidal framework can profoundly influence the biological activity, receptor binding affinity, and metabolic stability of these compounds. Among these modifications, alkylation at the C17α position has proven to be a critical strategy in medicinal chemistry, leading to the development of orally active and metabolically robust estrogenic compounds. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of C17α-methylated estrogens, with a focus on their interaction with estrogen receptors (ERα and ERβ), downstream signaling pathways, and resulting biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of steroid chemistry and pharmacology.

Core Concept: The Significance of C17α-Methylation

The introduction of a methyl group at the 17α-position of the estradiol (B170435) scaffold fundamentally alters the molecule's properties. This modification sterically hinders the oxidation of the 17β-hydroxyl group, a primary route of metabolic inactivation. This increased metabolic stability is a key factor in the enhanced oral bioavailability and prolonged in vivo activity of C17α-methylated estrogens compared to their non-alkylated counterparts.

Quantitative Data Summary

The following tables summarize the available quantitative data for 17α-methylestradiol, providing a comparative overview of its receptor binding affinity and in vivo estrogenic potency.

Table 1: Estrogen Receptor Binding Affinity of 17α-Methylestradiol

| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | Reference |

| 17β-Estradiol | 100 | 100 | Reference |

| 17α-Methylestradiol | 70 | 44 | [1] |

Note: Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-estradiol (set at 100%). Data is derived from a compiled source and awaits primary literature validation for Ki or IC50 values.

Table 2: In Vivo Estrogenic Activity of 17α-Estradiol

| Compound | Assay | Species | Endpoint | Result | Reference |

| 17α-Estradiol | Uterotrophic Assay | Rat | Uterine Weight Gain | Weak estrogen agonist | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of C17α-methylated estrogens. Below are representative protocols for key experiments.

Synthesis of 17α-Methylestradiol

Reaction: Grignard reaction of estrone (B1671321) with a methylmagnesium halide.

Materials:

-

Estrone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methylmagnesium bromide (or chloride) solution in THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

A solution of estrone in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

A solution of methylmagnesium bromide in THF (typically 3 equivalents) is added dropwise to the stirred estrone solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 17α-methylestradiol.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized.

Estrogen Receptor Competitive Binding Assay

Principle: This assay measures the ability of a test compound (e.g., 17α-methylestradiol) to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Purified recombinant human ERα or ERβ

-

[³H]-17β-estradiol

-

Test compound (17α-methylestradiol)

-

Assay buffer (e.g., Tris-HCl buffer containing additives to stabilize the receptor)

-

Scintillation cocktail and scintillation counter

Procedure:

-

A constant concentration of the estrogen receptor and [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Bound and free radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.

-

The amount of radioactivity in the bound fraction is determined by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

-

The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100%.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Principle: This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran stripped FBS (to remove endogenous steroids)

-

Test compound (17α-methylestradiol)

-

17β-estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

Procedure:

-

MCF-7 cells are seeded in 96-well plates in their regular growth medium.

-

After cell attachment, the medium is replaced with a medium containing charcoal-dextran stripped FBS to deprive the cells of estrogens.

-

The cells are then treated with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.

-

The cells are incubated for a period of 6-7 days, with medium changes as required.

-

At the end of the incubation period, a cell proliferation reagent is added, and the absorbance or fluorescence is measured according to the manufacturer's instructions.

-

The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of C17α-methylated estrogens are primarily mediated through their interaction with estrogen receptors, which function as ligand-activated transcription factors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Conclusion

The methylation of estrogens at the C17α position is a well-established strategy for enhancing their metabolic stability and oral bioavailability. The resulting analogues, such as 17α-methylestradiol, retain significant binding affinity for both ERα and ERβ, albeit generally lower than the parent hormone, 17β-estradiol. This interaction initiates the classical genomic signaling cascade, leading to the modulation of estrogen-responsive gene expression and subsequent physiological effects. While quantitative data for some C17α-methylated estrogens is available, further research is warranted to fully elucidate the SAR of a broader range of derivatives, including their differential effects on ERα and ERβ, and their potential for tissue-selective activities. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of novel C17α-methylated estrogens with tailored pharmacological profiles.

References

- 1. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: antiuterotonic and antiuterotrophic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Activated by Methylestradiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol) is a synthetic estrogen that acts as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ. As a derivative of estradiol (B170435), it mimics the physiological effects of the natural hormone by activating downstream signaling pathways that regulate a wide array of cellular processes, including gene expression, cell proliferation, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on both genomic and non-genomic mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of estrogen receptor signaling and the development of novel therapeutics.

Core Signaling Pathways

The cellular effects of this compound are mediated through two principal types of signaling pathways initiated by its binding to estrogen receptors:

-

Genomic Signaling Pathway: This classical pathway involves the regulation of gene expression through the binding of the this compound-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various physiological processes.

-

Non-Genomic Signaling Pathways: These rapid signaling events are initiated at the cell membrane and do not directly involve gene transcription. This compound, by binding to a subpopulation of ERs located at the plasma membrane (mER), can quickly activate various intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways, in turn, can influence a variety of cellular functions, including cell proliferation, survival, and migration, and can also cross-talk with the genomic signaling pathway.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound and the activation of downstream signaling pathways. It is important to note that specific quantitative data for this compound, particularly regarding the dose-response of downstream signaling activation, is limited in the publicly available literature. Therefore, data for estradiol (E2), the parent compound, is provided as a reference for comparative purposes.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Ligand | Receptor | Relative Binding Affinity (%) | Reference Compound |

| This compound | ERα | 70 | Estradiol |

| This compound | ERβ | 44 | Estradiol |

Relative binding affinity is expressed as a percentage of the binding of the reference compound, Estradiol. Data is derived from competitive binding assays.

Table 2: Potency of Estradiol in ERE-Luciferase Reporter Gene Assays

| Cell Line | EC50 for Estradiol (E2) | Maximum Induction (Fold-change) | Reference |

| T47D | 6 pM | ~100 | [1] |

| HEK293 | 7.9 pM | Not Reported | [2] |

Table 3: Estradiol-Induced Activation of MAPK/ERK and PI3K/Akt Pathways

| Cell Line | Pathway | Treatment | Time Point | Peak Activation (Fold-change over control) | Reference |

| MCF-7 | MAPK/ERK | 10 nM Estradiol | 5-15 min | ~2-3 | [3] |

| HepG2 | PI3K/Akt | 10 nM Estradiol | 3 min (transient), 30 min (sustained) | Biphasic activation | [4] |

| Rat Uterus (luminal epithelial cells) | PI3K/Akt | Estradiol | 1-4 hours | ~4-6 | [5] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core downstream signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the downstream signaling pathways of this compound.

ERE-Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the estrogen receptor in response to this compound.

a. Cell Culture and Treatment:

-

Culture T47D or MCF-7 cells, which endogenously express estrogen receptors, in RPMI 1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For experiments, switch to a phenol (B47542) red-free medium containing charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Transfect cells with a luciferase reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a minimal promoter driving firefly luciferase expression. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter is recommended for normalization.

-

After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 1 pM to 1 µM) or vehicle control (e.g., 0.1% DMSO).

b. Luciferase Activity Measurement:

-

After 24 hours of treatment, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[1]

Western Blotting for Phosphorylated ERK and Akt

This technique is used to detect and quantify the activation of the MAPK/ERK and PI3K/Akt pathways by measuring the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt).

a. Cell Culture and Treatment:

-

Culture MCF-7 or other suitable cells in complete medium.

-

For experiments, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal levels of phosphorylated proteins.

-

Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the kinetics of activation. For dose-response experiments, treat with a range of this compound concentrations for a fixed optimal time point.

b. Protein Extraction and Quantification:

-

After treatment, place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

c. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated Akt (p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or total Akt.

-

Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated protein to total protein.[6]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Estrogen Receptor Protein Interaction with Phosphatidylinositol 3-Kinase Leads to Activation of Phosphorylated Akt and Extracellular Signal-Regulated Kinase 1/2 in the Same Population of Cortical Neurons: A Unified Mechanism of Estrogen Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Akt expression and phosphorylation by 17β-estradiol in the rat uterus during estrous cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. benchchem.com [benchchem.com]

A Deep Dive into the Dichotomous Signaling of Methylestradiol: Nuclear vs. Non-Genomic Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylestradiol (17α-methylestradiol), a synthetic derivative of estradiol (B170435), exerts its biological effects through a complex interplay of signaling pathways traditionally categorized as nuclear (genomic) and non-genomic. While the genomic pathway involves the regulation of gene expression through nuclear estrogen receptors (ERs), the non-genomic pathway is characterized by rapid, membrane-initiated signaling events that modulate various cellular functions. Understanding the distinct and overlapping mechanisms of these two pathways is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the nuclear and non-genomic effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Data Presentation

Table 1: Receptor Binding Affinities of this compound and Related Compounds

| Compound | Receptor | Binding Affinity (Relative to Estradiol) | Dissociation Constant (Kd) | Reference |

| This compound | ERα | 70% | 0.196 nM (for cytoplasmic ER) | [1] |

| This compound | ERβ | 44% | - | [1] |

| 17α-estradiol | GPER | Poor | - | [2] |

| Estradiol | ERα | 100% | ~0.1 nM | [1] |

| Estradiol | ERβ | 100% | ~0.4 nM | [1] |

Table 2: Dose-Response of Estrogenic Compounds in a Nuclear Receptor Activation Assay

| Compound | Assay | EC50 | Reference |

| 17α-methyltestosterone (a very weak ER agonist) | HEK293/Gal4-Luciferase Assay | ~10⁻⁷ M | [3] |

| 17β-estradiol | HEK293/Gal4-Luciferase Assay | 7.9 x 10⁻¹² M | [3] |

Note: Specific dose-response data for this compound in non-genomic assays like MAPK activation and calcium mobilization are limited. The non-genomic effects are inferred from studies on structurally similar compounds like 17α-estradiol, which generally show weak to no activity in these pathways at physiological concentrations.

Signaling Pathways

Nuclear (Genomic) Signaling Pathway

The classical nuclear signaling pathway of this compound involves its diffusion across the cell membrane and binding to intracellular estrogen receptors, primarily ERα and ERβ. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the synthesis of new proteins and subsequent physiological effects.

Non-Genomic Signaling Pathway

In contrast to the slower genomic effects, non-genomic signaling by estrogens is rapid, occurring within seconds to minutes. These effects are initiated at the cell membrane by a subpopulation of estrogen receptors, including membrane-associated ERα and ERβ, and the G protein-coupled estrogen receptor (GPER). Upon binding of an estrogenic compound, these receptors can activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and modulate intracellular calcium levels. However, available data suggests that 17α-substituted estrogens like 17α-estradiol have poor binding to GPER and are less effective at initiating these rapid signaling events compared to 17β-estradiol[2].

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.

Workflow:

Detailed Methodology:

-

Receptor Preparation: Prepare cytosol extracts from tissues or cells known to express ERα or ERβ (e.g., rat uterus, MCF-7 cells) or use purified recombinant human ERα and ERβ.

-

Binding Reaction: In a multi-well plate, incubate a constant amount of receptor preparation with a fixed concentration of a high-affinity radiolabeled estrogen (e.g., [³H]estradiol) and varying concentrations of unlabeled this compound. Include control wells with no competitor (total binding) and with a large excess of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite or filter binding assay.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay for Nuclear Receptor Activation

Objective: To quantify the dose-dependent activation of nuclear estrogen receptors by this compound.

Workflow:

Detailed Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or a cell line co-transfected with an ER expression vector) in appropriate media. Transfect the cells with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.

-

Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the rapid, dose-dependent changes in intracellular calcium concentration ([Ca²⁺]i) induced by this compound.

Workflow:

Detailed Methodology:

-

Cell Preparation and Dye Loading: Plate cells on a suitable imaging dish or multi-well plate. Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, by incubating them in a buffer containing the dye.

-

Washing: After the loading period, wash the cells with a physiological buffer to remove the extracellular dye.

-

Imaging and Baseline Measurement: Place the cells on a fluorescence imaging system or a plate reader equipped for ratiometric calcium measurements. Acquire baseline fluorescence readings.

-

Compound Addition and Measurement: Add different concentrations of this compound to the cells and immediately begin recording the changes in fluorescence intensity over time.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. This ratio is proportional to the intracellular calcium concentration. Plot the peak change in the fluorescence ratio (or calculated [Ca²⁺]i) against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound, like other estrogens, exhibits both nuclear and non-genomic modes of action. Its genomic effects are mediated by the classical estrogen receptors ERα and ERβ, leading to the regulation of gene expression. The available data suggests that this compound has a moderate binding affinity for these receptors. In contrast, its non-genomic effects, which would involve rapid activation of intracellular signaling cascades, are likely to be weak, given the poor interaction of structurally similar 17α-substituted estrogens with GPER. The provided experimental protocols offer a robust framework for further elucidating the precise mechanisms and dose-response relationships of this compound's dual signaling pathways. A thorough understanding of these distinct actions is paramount for the rational design and development of novel therapeutics that can selectively harness the beneficial effects of estrogen signaling while minimizing undesirable side effects. Further research is warranted to generate more specific quantitative data on the non-genomic effects of this compound to provide a more complete picture of its pharmacological profile.

References

In Vitro Early Gene Response to Methylestradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated early gene response to Methylestradiol exposure in vitro. Due to a lack of specific published data on this compound, this document leverages the extensive research on 17β-estradiol (E2) as a well-established proxy. This compound, as a synthetic estrogen, is expected to elicit a similar genomic response by activating the estrogen receptor (ER). This guide details the experimental protocols necessary to assess these early genetic changes, presents quantitative data from E2 studies to inform experimental design and data interpretation, and visualizes the key signaling pathways involved. The primary model system discussed is the ER-positive human breast cancer cell line, MCF-7, a cornerstone of in vitro estrogen research.

Introduction